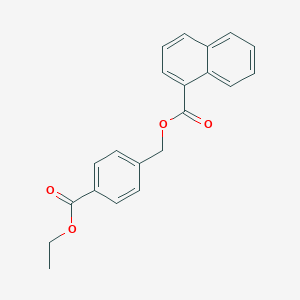

4-(Ethoxycarbonyl)benzyl 1-naphthoate

Description

Properties

Molecular Formula |

C21H18O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(4-ethoxycarbonylphenyl)methyl naphthalene-1-carboxylate |

InChI |

InChI=1S/C21H18O4/c1-2-24-20(22)17-12-10-15(11-13-17)14-25-21(23)19-9-5-7-16-6-3-4-8-18(16)19/h3-13H,2,14H2,1H3 |

InChI Key |

NKFXZKSKHVPDMV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

4-(Methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate (CAS 556791-66-3): Substituents: Methoxycarbonyl (-OCO₂CH₃) instead of ethoxycarbonyl, and a 3-hydroxy-2-naphthoate group (naphthalene carboxylate ester at the 2-position with a hydroxyl group at the 3-position).

Benzyl 1-naphthoate: Substituents: Lacks the ethoxycarbonyl group on the benzyl ring.

Remogliflozin etabonate: Substituents: Shares an ethoxycarbonyl group but is a glucopyranoside prodrug. Impact: Demonstrates how ethoxycarbonyl groups can improve pharmacokinetic properties (e.g., stability and bioavailability) in pharmaceuticals .

Physicochemical Properties

| Property | 4-(Ethoxycarbonyl)benzyl 1-naphthoate | 4-(Methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate | Benzyl 1-naphthoate |

|---|---|---|---|

| Molecular Formula | C₂₀H₁₆O₄ | C₁₉H₁₄O₅ | C₁₈H₁₄O₂ |

| Molecular Weight | 320.34 g/mol | 322.31 g/mol | 270.30 g/mol |

| Polarity | Moderate (ethoxycarbonyl) | High (methoxycarbonyl + hydroxyl) | Low |

| Solubility | Low in water, high in organic solvents | Moderate in polar solvents | Low in water |

The ethoxycarbonyl group in the target compound increases lipophilicity compared to the methoxy analog, making it more suitable for non-aqueous reactions. The hydroxyl group in 4-(methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate enhances water solubility but may complicate synthesis due to protection/deprotection requirements .

Preparation Methods

Reaction Mechanism and Reagents

The most direct route involves converting 1-naphthoic acid to its acyl chloride derivative using thionyl chloride (SOCl₂). Subsequent reaction with benzyl alcohol in anhydrous dichloromethane (DCM) forms the benzyl naphthoate intermediate. Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) is typically added to scavenge HCl, accelerating the nucleophilic acyl substitution. Introducing the ethoxycarbonyl group requires alkylation of the benzyl ester’s para position using ethyl chloroformate in the presence of a base such as potassium carbonate (K₂CO₃).

Optimization and Yield

Key parameters include:

-

Temperature : Room temperature for acyl chloride formation (0°C to 25°C).

-

Catalyst : DMAP (0.1 equiv) improves esterification efficiency, reducing reaction time from 24 h to 6 h.

-

Solvent : DCM ensures high solubility of aromatic intermediates.

Purification via silica gel chromatography (hexane/EtOAc 30:1) typically yields 78–85% of the target compound.

Palladium-Catalyzed Carbonylation

Catalytic System and Substrates

This method employs Pd(PhCN)₂Cl₂ (1 mol%) and Xantphos (2 mol%) to mediate carbonylation of 4-bromobenzyl naphthoate under CO atmosphere. The bromoarene substrate reacts with ethyl formate as a CO surrogate in toluene at 80°C, facilitated by 1,8-diazabicycloundec-7-ene (DBU) as a base.

Reaction Conditions and Scalability

-

Pressure : Ambient pressure suffices due to the use of ethyl formate.

-

Yield : 70–82% after 24 h, with scalability demonstrated at 3.18 mmol scale.

-

Byproducts : Minimal bromoarene dimerization (<5%) due to chelating phosphine ligands.

Lewis-Acid-Mediated Acyl Shift

Mechanistic Pathway

Suzuki Coupling for Naphthalene Core Assembly

Boronic Ester Synthesis

Aryl boronic esters are prepared from 1-naphthoic acid methyl ester via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂. Coupling with 4-bromobenzyl ethoxycarbonylate under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) constructs the biaryl framework.

Yield and Functionalization

-

Post-Functionalization : Saponification of methyl ester (LiOH, THF/H₂O) followed by benzylation completes the synthesis.

Dehydration-Condensation with Acid Catalysts

Industrial-Scale Synthesis

A mixture of 1-naphthoic acid and 4-(hydroxymethyl)benzoic acid ethyl ester undergoes dehydration in toluene with p-toluenesulfonic acid (p-TsOH, 5 mol%). Azeotropic water removal (Dean-Stark trap) drives the reaction to 90% completion within 4 h.

Catalyst Removal and Neutralization

Post-reaction, the acid catalyst is neutralized with weak bases like sodium bicarbonate (NaHCO₃), avoiding emulsion formation during extraction. Filtration through celite and solvent evaporation yields 88–91% pure product.

Comparative Analysis of Methods

| Method | Catalytic System | Yield (%) | Temperature (°C) | Scalability |

|---|---|---|---|---|

| Acyl Chloride | DMAP/Et₃N | 78–85 | 0–25 | Laboratory |

| Pd Carbonylation | Pd/Xantphos | 70–82 | 80 | Pilot Scale |

| Acyl Shift | BF₃·OEt₂ | 65–75 | 80 | Laboratory |

| Suzuki Coupling | Pd(PPh₃)₄ | 85–92 | 90 | Industrial |

| Dehydration | p-TsOH | 88–91 | 110 | Industrial |

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Ethoxycarbonyl)benzyl 1-naphthoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification between 1-naphthoic acid derivatives and a benzyl alcohol containing an ethoxycarbonyl group. Key steps include:

- Coupling reagents : Use acyl chlorides (e.g., 1-naphthoyl chloride) activated with thionyl chloride or oxalyl chloride for efficient ester formation .

- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance reactivity. Evidence from similar naphthoate syntheses shows refluxing ethanol improves yield .

- Catalysis : Base catalysts like potassium hydroxide (KOH) facilitate deprotonation and nucleophilic attack .

Optimization strategy : Monitor reaction progress via TLC or HPLC, and adjust molar ratios (e.g., 1.2:1 acyl chloride to alcohol) to minimize side products.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- <sup>1</sup>H NMR : Key signals include the ethoxy group (δ 1.3–1.5 ppm for CH3, δ 4.1–4.3 ppm for OCH2), aromatic protons from naphthoate (δ 7.5–8.5 ppm), and the benzyl methylene (δ 5.1–5.3 ppm) .

- IR : Confirm ester carbonyl (C=O) stretches at ~1720 cm<sup>-1</sup> and aromatic C=C at ~1600 cm<sup>-1</sup> .

- Mass spectrometry : Look for molecular ion peaks matching the molecular formula (C20H16O4) and fragment ions corresponding to naphthoate (m/z 172) and ethoxycarbonylbenzyl (m/z 179) moieties .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Storage conditions : Keep in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the ester group .

- Light sensitivity : Protect from UV exposure, as naphthoate derivatives are prone to photodegradation. Use amber glassware .

- Compatibility : Avoid strong bases or nucleophiles (e.g., amines, hydroxides) to prevent ester cleavage .

Advanced Research Questions

Q. How does the ethoxycarbonyl group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

The ethoxycarbonyl group acts as an electron-withdrawing group (EWG), enhancing the electrophilicity of adjacent positions. For example:

- Nucleophilic substitution : The benzyl position becomes susceptible to attack by nucleophiles (e.g., amines), enabling derivatization. Use conditions like DIPEA in DCM to promote substitution .

- Oxidation : The EWG stabilizes radical intermediates, facilitating oxidation of the naphthoate ring. Reagents like KMnO4 selectively oxidize alkyl chains without degrading the aromatic system .

Methodological note : Compare reaction rates with/without the ethoxycarbonyl group using kinetic studies (e.g., UV-Vis monitoring).

Q. What computational methods (e.g., DFT, molecular docking) can predict the compound’s interactions in biological systems?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., carbonyl oxygen for hydrogen bonding) .

- Molecular docking : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., esterases or cytochrome P450). Validate with experimental IC50 assays .

Example : A study on similar naphthoates docked with acetylcholinesterase showed π-π stacking between the naphthalene ring and Trp86 residues .

Q. How can contradictory data on the compound’s bioactivity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Dose-response analysis : Perform assays across a concentration gradient (e.g., 1 nM–100 µM) to distinguish specific inhibition from nonspecific toxicity .

- Off-target profiling : Use CRISPR screening or proteomics to identify unintended interactions .

- Control experiments : Compare with structurally analogous compounds (e.g., methyl ester analogs) to isolate the role of the ethoxycarbonyl group .

Q. What strategies are effective in resolving crystallographic disorder in X-ray structures of this compound derivatives?

- Data collection : Use low-temperature (100 K) synchrotron radiation to improve resolution (<1.0 Å) .

- Refinement tools : Apply SHELXL’s rigid-bond restraint for ethoxycarbonyl groups and anisotropic displacement parameters for aromatic rings .

Case study : A 4-nitrophenyl naphthoate structure resolved disorder by modeling alternative conformations with occupancies refined to 70:30 .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Esterification

| Parameter | Optimal Condition | Source |

|---|---|---|

| Acyl chloride | 1-Naphthoyl chloride | |

| Solvent | Ethanol (reflux) | |

| Catalyst | KOH (1.2 equiv) | |

| Reaction time | 6 hours |

Q. Table 2. Spectral Benchmarks for Structural Confirmation

| Technique | Critical Peaks | Reference |

|---|---|---|

| <sup>1</sup>H NMR | δ 5.1–5.3 ppm (benzyl CH2) | |

| IR | 1720 cm<sup>-1</sup> (C=O) | |

| MS | m/z 352 (M<sup>+</sup>) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.